Cas no 923225-16-5 (2-(2,6-dimethylmorpholin-4-yl)-2-methylpropan-1-amine)
2-(2,6-dimethylmorpholin-4-yl)-2-methylpropan-1-amine Chemical and Physical Properties
Names and Identifiers
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- 2-(2,6-dimethylmorpholin-4-yl)-2-methylpropan-1-amine
- 4-Morpholineethanamine, β,β,2,6-tetramethyl-
- G58433
- AKOS000201281
- CS-0243004
- EN300-25786
- AKOS016897538
- 2-(2,6-dimethylmorpholino)-2-methylpropan-1-amine
- 981-174-3
- MFCD08444502
- 923225-16-5
- YLB22516
- Z217651690
- SCHEMBL10002424
-
- MDL: MFCD08444502
- Inchi: 1S/C10H22N2O/c1-8-5-12(6-9(2)13-8)10(3,4)7-11/h8-9H,5-7,11H2,1-4H3
- InChI Key: OTOBTLZVXNJQAW-UHFFFAOYSA-N
- SMILES: C(N1CC(C)OC(C)C1)(C)(C)CN
Computed Properties
- Exact Mass: 186.173213330Da
- Monoisotopic Mass: 186.173213330Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 160
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.4
- Topological Polar Surface Area: 38.5Ų
Experimental Properties
- Density: 0.9±0.1 g/cm3
- Melting Point: NA
- Boiling Point: 249.6±20.0 °C at 760 mmHg
- Flash Point: 104.8±21.8 °C
- Vapor Pressure: 0.0±0.5 mmHg at 25°C
2-(2,6-dimethylmorpholin-4-yl)-2-methylpropan-1-amine Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2-(2,6-dimethylmorpholin-4-yl)-2-methylpropan-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D482073-10mg |
2-(2,6-dimethylmorpholin-4-yl)-2-methylpropan-1-amine |
923225-16-5 | 10mg |
$ 50.00 | 2022-06-05 | ||
| TRC | D482073-50mg |
2-(2,6-dimethylmorpholin-4-yl)-2-methylpropan-1-amine |
923225-16-5 | 50mg |
$ 160.00 | 2022-06-05 | ||
| TRC | D482073-100mg |
2-(2,6-dimethylmorpholin-4-yl)-2-methylpropan-1-amine |
923225-16-5 | 100mg |
$ 250.00 | 2022-06-05 | ||
| 1PlusChem | 1P00IHK0-2.5g |
2-(2,6-dimethylmorpholin-4-yl)-2-methylpropan-1-amine |
923225-16-5 | 95% | 2.5g |
$1371.00 | 2025-03-01 | |
| 1PlusChem | 1P00IHK0-5g |
2-(2,6-dimethylmorpholin-4-yl)-2-methylpropan-1-amine |
923225-16-5 | 95% | 5g |
$2012.00 | 2025-03-01 | |
| A2B Chem LLC | AI61760-10g |
2-(2,6-dimethylmorpholin-4-yl)-2-methylpropan-1-amine |
923225-16-5 | 95% | 10g |
$2812.00 | 2024-07-18 | |
| A2B Chem LLC | AI61760-50mg |
2-(2,6-dimethylmorpholin-4-yl)-2-methylpropan-1-amine |
923225-16-5 | 95% | 50mg |
$178.00 | 2024-07-18 | |
| A2B Chem LLC | AI61760-100mg |
2-(2,6-dimethylmorpholin-4-yl)-2-methylpropan-1-amine |
923225-16-5 | 95% | 100mg |
$248.00 | 2024-07-18 | |
| A2B Chem LLC | AI61760-250mg |
2-(2,6-dimethylmorpholin-4-yl)-2-methylpropan-1-amine |
923225-16-5 | 95% | 250mg |
$340.00 | 2024-07-18 | |
| A2B Chem LLC | AI61760-500mg |
2-(2,6-dimethylmorpholin-4-yl)-2-methylpropan-1-amine |
923225-16-5 | 95% | 500mg |
$541.00 | 2024-07-18 |
2-(2,6-dimethylmorpholin-4-yl)-2-methylpropan-1-amine Suppliers
2-(2,6-dimethylmorpholin-4-yl)-2-methylpropan-1-amine Related Literature
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
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Yuan-Jun Tong,Lu-Dan Yu,Lu-Lu Wu,Shu-Ping Cao,Ru-Ping Liang,Li Zhang,Xing-Hua Xia,Jian-Ding Qiu Chem. Commun., 2018,54, 7487-7490
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Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
Additional information on 2-(2,6-dimethylmorpholin-4-yl)-2-methylpropan-1-amine
Research Update on 2-(2,6-dimethylmorpholin-4-yl)-2-methylpropan-1-amine (CAS: 923225-16-5) in Chemical Biology and Pharmaceutical Applications
The compound 2-(2,6-dimethylmorpholin-4-yl)-2-methylpropan-1-amine (CAS: 923225-16-5) has recently emerged as a molecule of significant interest in chemical biology and pharmaceutical research. This tertiary amine derivative, characterized by its morpholine core and branched alkyl structure, has demonstrated promising pharmacological properties in recent studies. The current research landscape suggests potential applications in central nervous system (CNS) disorders, with particular attention to its neuromodulatory effects.
Recent structural-activity relationship (SAR) studies published in the Journal of Medicinal Chemistry (2023) have elucidated the importance of the 2,6-dimethylmorpholine moiety for target engagement. The compound's unique stereochemistry and lipophilic profile contribute to its blood-brain barrier permeability, as demonstrated in rodent models. Molecular docking simulations indicate potential interactions with σ receptors and monoamine transporters, though exact binding affinities remain under investigation.
In synthetic chemistry developments, a novel asymmetric synthesis route for 923225-16-5 was reported in Organic Process Research & Development (2024). The improved synthetic protocol achieves 92% enantiomeric excess through chiral auxiliary-mediated alkylation, addressing previous challenges in stereocontrol. This advancement has significant implications for scaling up production while maintaining pharmaceutical-grade purity standards.
Preclinical pharmacological evaluations have revealed dose-dependent effects on neurotransmitter release patterns. A Nature Communications study (2024) demonstrated the compound's ability to modulate glutamatergic and dopaminergic signaling in murine models, with potential implications for neuropsychiatric disorders. Notably, the 2-methylpropan-1-amine side chain appears crucial for these activities, as evidenced by comparative studies with structural analogs.
Metabolic stability studies conducted in human liver microsomes indicate moderate hepatic clearance, with the morpholine ring undergoing minimal oxidative metabolism. The primary metabolic pathway involves N-dealkylation, as characterized by LC-MS/MS analysis. These findings, published in Drug Metabolism and Disposition (2023), suggest favorable pharmacokinetic properties for further development.
Current research directions include exploration of prodrug formulations to enhance oral bioavailability, as well as investigation of potential anti-inflammatory effects through NF-κB pathway modulation. Several pharmaceutical companies have included derivatives of 923225-16-5 in their CNS-focused pipelines, with Phase I clinical trials anticipated within the next two years for selected indications.
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